4-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)butanoic acid
Overview
Description
4-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)butanoic acid is a synthetic organic compound with the molecular formula C14H18O3 and a molecular weight of 234.29 g/mol This compound is known for its unique structure, which includes a tetrahydronaphthalene moiety linked to a butanoic acid group via an ether linkage
Preparation Methods
The synthesis of 4-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)butanoic acid typically involves the reaction of 5,6,7,8-tetrahydronaphthalen-2-ol with butanoic acid derivatives under specific conditions. One common method involves the use of an acid catalyst to facilitate the esterification reaction, followed by hydrolysis to yield the desired product . Industrial production methods may involve bulk synthesis techniques, ensuring high purity and yield through optimized reaction conditions and purification processes .
Chemical Reactions Analysis
4-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)butanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures to ensure the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)butanoic acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)butanoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing biological pathways. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic effects and applications .
Comparison with Similar Compounds
Similar compounds to 4-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)butanoic acid include:
5,6,7,8-Tetrahydronaphthalen-2-ylamine: This compound has an amine group instead of the butanoic acid moiety, leading to different chemical and biological properties.
5,6,7,8-Tetrahydronaphthalen-2-ol: The alcohol derivative of the tetrahydronaphthalene moiety, used in various synthetic applications.
Properties
IUPAC Name |
4-(5,6,7,8-tetrahydronaphthalen-2-yloxy)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c15-14(16)6-3-9-17-13-8-7-11-4-1-2-5-12(11)10-13/h7-8,10H,1-6,9H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRGURMJFPGFOHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)OCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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